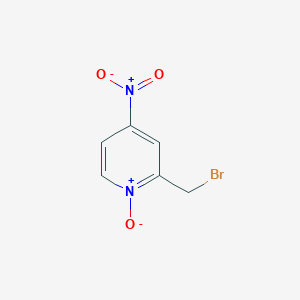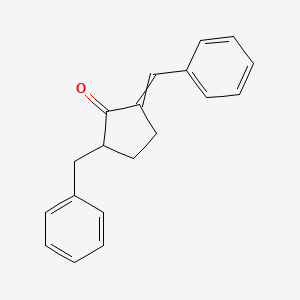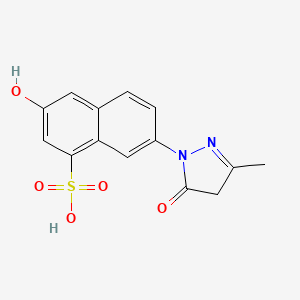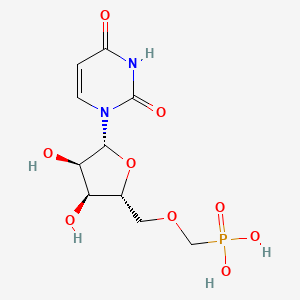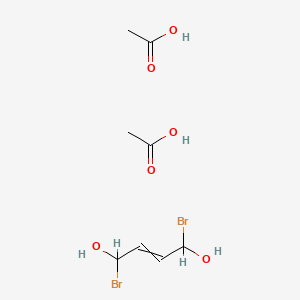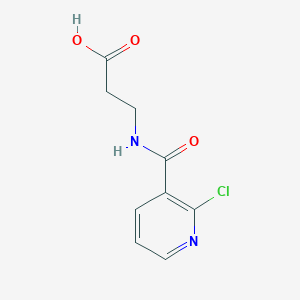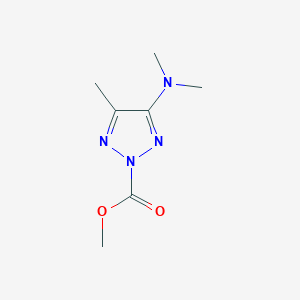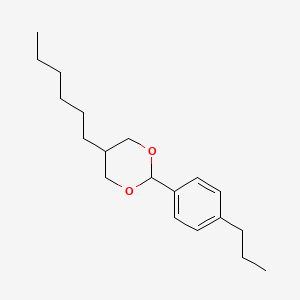
1,2,4-Trimethoxy-3-methyl-5,6-dinitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Trimethoxy-3-methyl-5,6-dinitrobenzene is an organic compound that belongs to the class of benzene derivatives It is characterized by the presence of three methoxy groups, one methyl group, and two nitro groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Trimethoxy-3-methyl-5,6-dinitrobenzene typically involves electrophilic aromatic substitution reactions. The general mechanism for these reactions includes the formation of a sigma-bond between the electrophile and the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including nitration and methylation reactions. For example, the nitration of a precursor compound such as 1,2,4-trimethoxy-3-methylbenzene can be achieved using nitric acid in the presence of sulfuric acid as a catalyst .
Chemical Reactions Analysis
Types of Reactions
1,2,4-Trimethoxy-3-methyl-5,6-dinitrobenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of diamino derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or iron filings in acidic conditions can be used.
Substitution: Electrophilic reagents such as bromine (Br₂) or chloromethane (CH₃Cl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) are commonly employed.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Diamino derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
1,2,4-Trimethoxy-3-methyl-5,6-dinitrobenzene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2,4-Trimethoxy-3-methyl-5,6-dinitrobenzene involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to undergo electrophilic aromatic substitution reactions, which can modify the structure and function of biomolecules. The nitro groups in the compound can participate in redox reactions, leading to the generation of reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Trimethoxy-5-methylbenzene: Similar structure but lacks the nitro groups.
3,4,5-Trimethoxytoluene: Another benzene derivative with three methoxy groups and a methyl group but without nitro groups.
1,2,3-Trimethoxybenzene: Lacks both the methyl and nitro groups.
Uniqueness
1,2,4-Trimethoxy-3-methyl-5,6-dinitrobenzene is unique due to the presence of both methoxy and nitro groups on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in scientific research and industrial processes .
Properties
CAS No. |
77357-34-7 |
|---|---|
Molecular Formula |
C10H12N2O7 |
Molecular Weight |
272.21 g/mol |
IUPAC Name |
1,2,4-trimethoxy-3-methyl-5,6-dinitrobenzene |
InChI |
InChI=1S/C10H12N2O7/c1-5-8(17-2)6(11(13)14)7(12(15)16)10(19-4)9(5)18-3/h1-4H3 |
InChI Key |
KOBSATKBZBOGQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1OC)OC)[N+](=O)[O-])[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Propanedioic acid, [(cyclohexylamino)methylene]-, diethyl ester](/img/structure/B14447440.png)
![N-[2-(Azepan-1-yl)ethyl]-N'-phenylurea](/img/structure/B14447447.png)
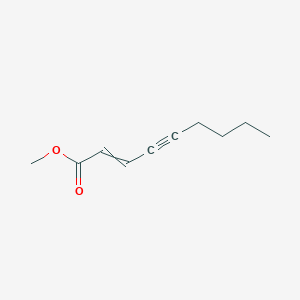

![S-[(2,4,6-Trimethylphenyl)methyl]-L-cysteine](/img/structure/B14447463.png)
